Ethyl 2-(dimethylamino)-6-formylpyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-(dimethylamino)-6-formylpyrimidine-4-carboxylate is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. This particular compound is characterized by the presence of an ethyl ester group, a dimethylamino group, and a formyl group attached to the pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(dimethylamino)-6-formylpyrimidine-4-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl cyanoacetate with formamide in the presence of a base to form the pyrimidine ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(dimethylamino)-6-formylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-6-formylpyrimidine-4-carboxylate largely depends on its interaction with biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the formyl group can form covalent bonds with nucleophiles. These interactions can influence various biochemical pathways, potentially affecting enzyme activity and gene expression.
Comparison with Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Another compound with a dimethylamino group and an ethyl ester group, but with a benzoate structure instead of a pyrimidine ring.
2-Dimethylamino-Ethyl-Diphosphate: Contains a dimethylamino group and is used in different biochemical applications.
Uniqueness: Ethyl 2-(dimethylamino)-6-formylpyrimidine-4-carboxylate is unique due to its specific combination of functional groups attached to the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
944901-67-1 |
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Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-6-formylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13N3O3/c1-4-16-9(15)8-5-7(6-14)11-10(12-8)13(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
IQMRLZQASHTZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C=O)N(C)C |
Origin of Product |
United States |
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